molecular formula C11H11BrN4O2 B5814666 (7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminourea

(7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminourea

Cat. No.: B5814666
M. Wt: 311.13 g/mol
InChI Key: YFBGAVIRQBNKMH-UHFFFAOYSA-N
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Description

(7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminourea is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminourea typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-hydroxy-1,5-dimethylindole, followed by the introduction of the iminourea group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

    Bromination: The initial step involves the bromination of 2-hydroxy-1,5-dimethylindole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of Iminourea: The brominated intermediate is then reacted with an appropriate urea derivative under controlled conditions to form the iminourea group. This step may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminourea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydrogen-substituted indole derivative.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminourea involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups play a crucial role in its binding affinity and reactivity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an inhibitor of certain enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1,5-dimethylindole: Lacks the bromine and iminourea groups, resulting in different chemical properties and biological activities.

    7-Bromo-2-methylindole:

    2-Hydroxy-1,5-dimethylindol-3-yl)urea: Similar structure but without the bromine atom, affecting its chemical behavior and biological effects.

Uniqueness

(7-Bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminourea is unique due to the combination of its bromine, hydroxyl, and iminourea groups. This unique structure imparts distinct chemical properties and potential applications that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)iminourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c1-5-3-6-8(14-15-11(13)18)10(17)16(2)9(6)7(12)4-5/h3-4,17H,1-2H3,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBGAVIRQBNKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N(C(=C2N=NC(=O)N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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